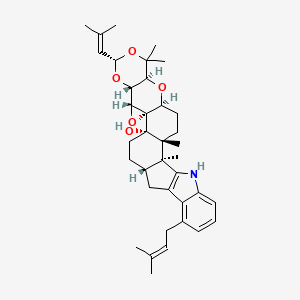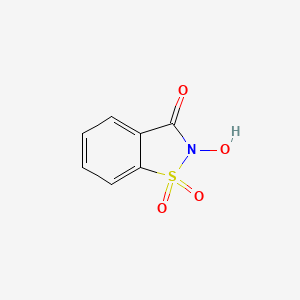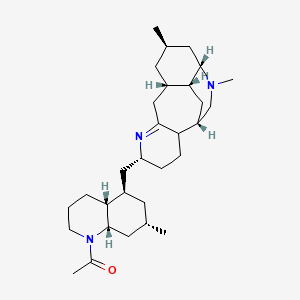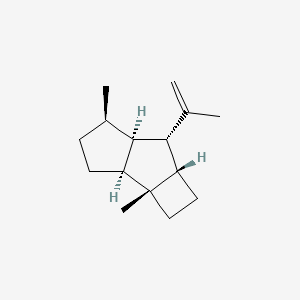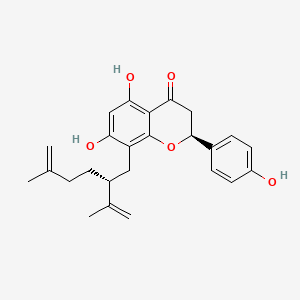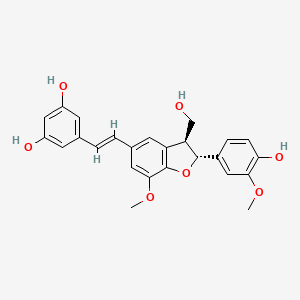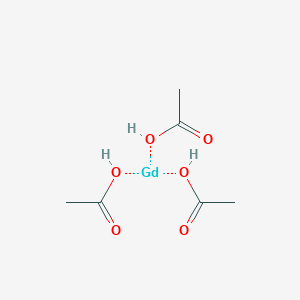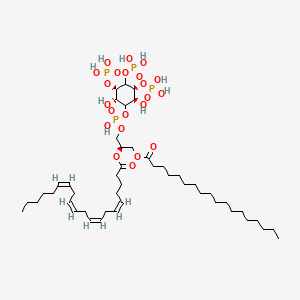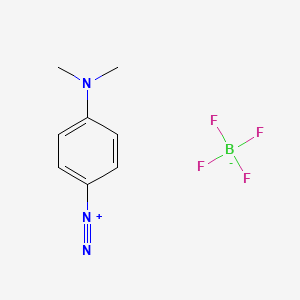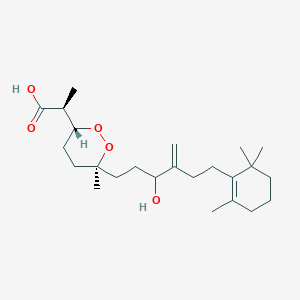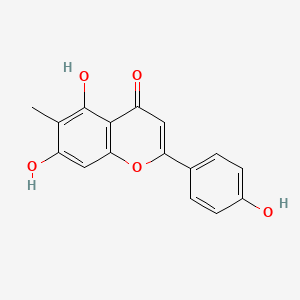
6-Methylapigenin
Overview
Description
6-Methylapigenin is a naturally occurring flavonoid and a derivative of apigenin . It has activity at GABA A receptors as a positive modulator . It can be found in multiple plants, such as Valeriana officinalis, Valeriana jatamansi, and Picea neoveitchii .
Synthesis Analysis
The UV, NMR, and mass spectral data permitted the identification of 6-methylapigenin . This flavonoid has a Ki = 495 nM for the BDZ-bs and a GABA ratio of 1.6-2.0, which suggests possible agonistic properties . The calculated percentage of 6-methylapigenin in the crude drug is in the range: 0.013% to 0.0013% .Molecular Structure Analysis
The IUPAC name for 6-Methylapigenin is 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methylchromen-4-one . Its chemical formula is C16H12O5 and it has a molar mass of 284.267 g·mol−1 .Scientific Research Applications
Interaction with GABA(A) Receptors
6-Methylapigenin has been isolated from Valeriana wallichii and identified as a competitive ligand for the GABA(A) receptors in the brain. This flavonoid exhibits potential agonistic properties, suggesting its relevance in neuromodulation and possibly in the treatment of neurological disorders (Wasowski et al., 2002).
Synergistic Interaction with Other Compounds
Studies show that 6-Methylapigenin can synergistically interact with other compounds, such as hesperidin and diazepam, enhancing their effects. This finding suggests potential applications in reducing the therapeutic doses of certain drugs (Fernandez et al., 2005).
Epigenetic Implications
Research on mRNA methylation and DNA modifications, such as N6-methyladenine (6mA) and N6-adenine methylation, highlights the role of such modifications in gene regulation and expression. While not directly linked to 6-Methylapigenin, this research area provides insights into the broader context of epigenetic regulation and its possible connections to compounds like 6-Methylapigenin (Meyer et al., 2012).
Genetic and Epigenetic Variations
Studies exploring epigenetic variations, including DNA methylation, highlight the impact of natural epigenetic variation in different biological contexts. Understanding these variations can provide a foundation for exploring the potential epigenetic effects of compounds like 6-Methylapigenin (Schulz et al., 2013).
Mechanism of Action
Future Directions
While there is limited information on the future directions of 6-Methylapigenin research, its properties suggest that it is a promising drug lead in the field . Its neuroprotective properties against Aβ toxicity may contribute to the prevention of neuronal degeneration in aging or neurodegenerative disorders .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-7,17-18,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGRXDWWYMFIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433447 | |
| Record name | 6-Methylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5526-57-8 | |
| Record name | 6-Methylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)

